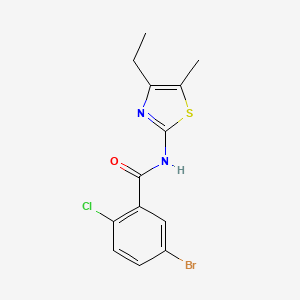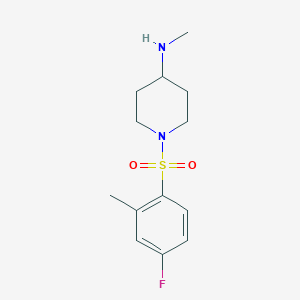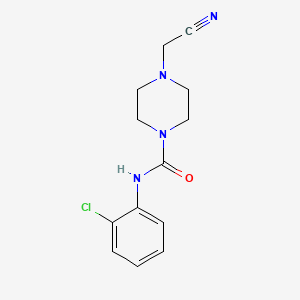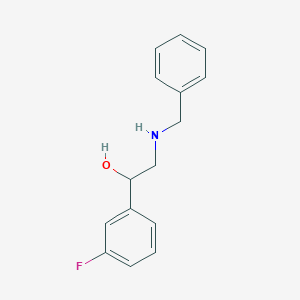![molecular formula C14H19NO3 B7560067 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of beneficial effects on brain function.
Mécanisme D'action
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid leads to an increase in GABA levels, which can have a range of beneficial effects on brain function. GABA is the main inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal activity. By increasing GABA levels, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid can reduce neuronal excitability and prevent the spread of seizures in the brain.
Biochemical and physiological effects:
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been shown to reduce glutamate levels, another neurotransmitter that is involved in neuronal excitability. 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has also been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA. Physiologically, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been shown to reduce seizure activity, reduce drug-seeking behavior, and have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in brain function. 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid is also stable and easy to synthesize, which makes it a convenient compound to work with. However, there are also limitations to using 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid in lab experiments. It is a relatively new compound, and its effects on human brain function are not yet fully understood. Additionally, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid is not selective for GABA transaminase and can also inhibit other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid. One area of interest is the potential use of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid in treating epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid in humans. Another area of interest is the development of more selective inhibitors of GABA transaminase, which could have fewer off-target effects than 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid. Finally, there is interest in understanding the molecular mechanisms underlying the effects of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid on brain function, which could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid involves several steps, starting with the reaction of cyclopropylamine with 2-methoxybenzyl chloride to form the intermediate 2-methoxybenzylcyclopropylamine. This intermediate is then reacted with 3-chloropropanoic acid to form 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid. The synthesis of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been optimized to achieve high yields and purity, and several different methods have been described in the literature.
Applications De Recherche Scientifique
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
3-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-5-3-2-4-11(13)10-15(12-6-7-12)9-8-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRTUMHTXLPGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)